molecular formula C14H24O6 B1428232 Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate CAS No. 1237542-08-3

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate

Cat. No.: B1428232
CAS No.: 1237542-08-3
M. Wt: 288.34 g/mol
InChI Key: AICYMJWDJZJQDT-UHFFFAOYSA-N
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Description

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C14H24O6. It is characterized by the presence of a cyclobutane ring substituted with two hydroxymethyl groups and two ester groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate typically involves the reaction of 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylic acid with isopropyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. The final product is typically subjected to rigorous quality control measures to ensure compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate
  • Dimethyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate
  • Dibutyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate

Uniqueness

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate is unique due to its specific ester groups, which confer distinct physical and chemical properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .

Properties

IUPAC Name

dipropan-2-yl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O6/c1-9(2)19-11(17)14(12(18)20-10(3)4)5-13(6-14,7-15)8-16/h9-10,15-16H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICYMJWDJZJQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)(CO)CO)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate
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Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate
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Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate
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Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate
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Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate
Reactant of Route 6
Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate

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